![molecular formula C14H7Cl2F3N4 B2657660 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-62-4](/img/structure/B2657660.png)
5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of organic compounds with a five-membered ring containing four nitrogen atoms. They are known for their high nitrogen content and have found use in various applications, including pharmaceuticals, agrochemicals, and explosives .
Chemical Reactions Analysis
As a tetrazole derivative, this compound might participate in reactions typical of tetrazoles, such as ring-opening reactions. The dichlorophenyl and trifluoromethylphenyl groups might also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Crystal Structure Analysis
The scientific research applications of tetrazole derivatives, which include 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, primarily involve molecular docking studies and crystal structure analyses. For example, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of two tetrazole derivatives. They focused on understanding the orientation and interaction of molecules within the active site of enzymes, such as cyclooxygenase-2, and compared these with bioassay studies as COX-2 inhibitors (Al-Hourani et al., 2015).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Bentiss et al. (2007) explored the use of triazole derivatives, including structures similar to 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, as inhibitors for the corrosion and dissolution of mild steel in hydrochloric acid solutions. Their findings indicated that these compounds are effective corrosion inhibitors (Bentiss et al., 2007).
Biological Evaluation and Drug Design
In the realm of pharmacology, tetrazole derivatives are evaluated for their potential as drug candidates. Rooney et al. (2014) discovered and optimized a class of tetrazole derivatives, including compounds structurally related to 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, as antagonists of the transient receptor potential A1 (TRPA1) ion channel. These compounds showed potential in vitro and in vivo efficacy in models of inflammatory pain (Rooney et al., 2014).
Antimicrobial and Anticancer Activities
Tetrazole derivatives have also been studied for their antimicrobial and anticancer activities. Liu et al. (2017) synthesized a series of novel triazole-linked compounds and evaluated their cytotoxic potential against various human cancer cell lines. Their findings highlighted the potential of such compounds, including those structurally akin to 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, as potent cytotoxic agents (Liu et al., 2017).
Interaction with Biological Macromolecules
Liu et al. (2020) investigated the interactions of triazole derivatives with several biological macromolecules using spectroscopic methodologies and molecular docking. Their study provides insights into the binding properties of such compounds with proteins and DNA, which is crucial for designing novel drugs (Liu et al., 2020).
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N4/c15-11-5-4-8(6-12(11)16)13-20-21-22-23(13)10-3-1-2-9(7-10)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDSRFLKFEJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

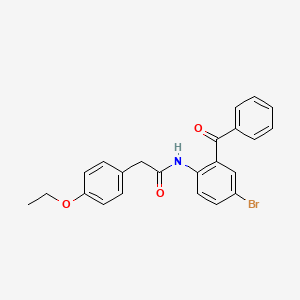

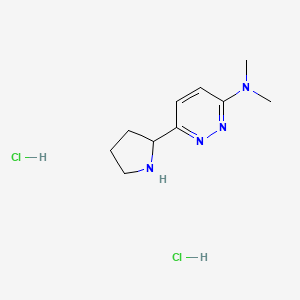

![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B2657584.png)

![2-Oxaspiro[3.3]heptan-5-one](/img/structure/B2657586.png)

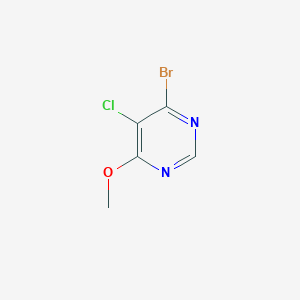
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2657589.png)
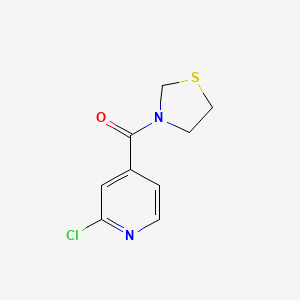
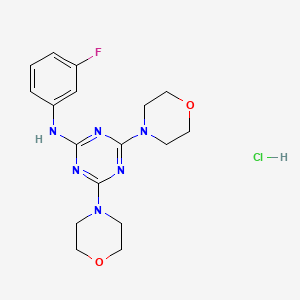
![Methyl 2-[6-acetamido-2-(4-cyanobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2657598.png)
